N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
“N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings. The compound contains a benzo[d]thiazole ring, which is a type of heterocyclic aromatic compound . It also contains a thiophene ring, another type of aromatic heterocycle . The presence of a nitro group (-NO2) and a carboxamide group (-CONH2) could suggest potential reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could influence the reactivity of the aromatic rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of a carboxamide group could allow for hydrogen bonding, influencing its solubility .
Scientific Research Applications
Synthesis of Novel Compounds with Potential Therapeutic Applications
Research has explored the synthesis of novel compounds derived from benzothiazole and pyridine derivatives, showing potential for anti-inflammatory, analgesic, and anticancer activities. For instance, studies have synthesized new heterocyclic compounds with significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, novel pyridine derivatives have been synthesized and characterized for their corrosion inhibition performance, showing promise as both anodic and cathodic inhibitors for protecting steel surfaces (Chaitra, Mohana, & Tandon, 2016).
Anticancer Activity
The synthesis and evaluation of compounds for their cytotoxic effects against cancer cell lines have been a significant area of research. Compounds such as 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones have shown considerable cytotoxic effects, particularly against human monocytic leukemia cells, indicating potential as anticancer candidates (Hour, Yang, Lien, Kuo, & Huang, 2007).
Corrosion Inhibition
Thiazole based pyridine derivatives have been studied for their corrosion inhibition efficiency on mild steel in acidic conditions. The compounds displayed promising results, acting as both anodic and cathodic inhibitors and effectively protecting the steel surface, with their efficiency influenced by concentration and temperature (Chaitra, Mohana, & Tandon, 2016).
Photochromic Behavior and Fluorescence Properties
The synthesis of photochromic thieno-2H-chromene derivatives from hydroxybenzo[b]thiophenes has been described, with the compounds exhibiting photochromic behavior useful for various applications. This study highlights the potential of these compounds in developing materials with switchable properties under light exposure (Queiroz, Dubest, Aubard, Faure, & Guglielmetti, 2000). Additionally, Co(II) complexes of thiazole derivatives have been synthesized and shown to possess fluorescence properties and anticancer activity, opening avenues for their use in fluorescence imaging and therapy (Vellaiswamy & Ramaswamy, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S2/c1-27-13-5-6-15-14(10-13)21-19(29-15)22(11-12-4-2-3-9-20-12)18(24)16-7-8-17(28-16)23(25)26/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYESBJOHIZGJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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